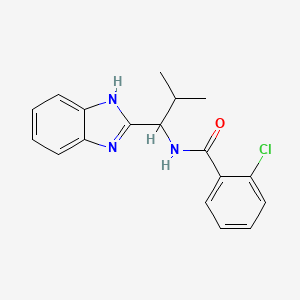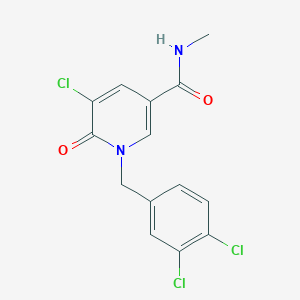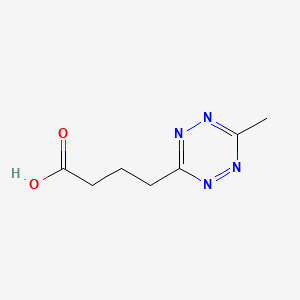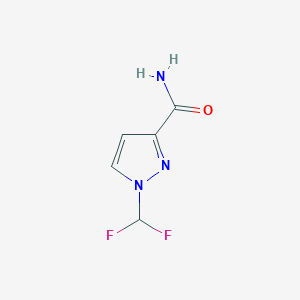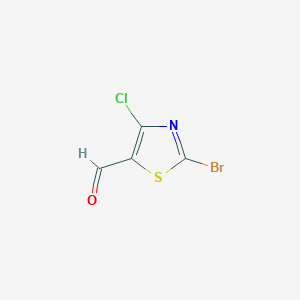![molecular formula C23H16ClN5O2 B2956853 N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-72-8](/img/no-structure.png)
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have been recognized for their potent antimicrobial properties. They have been tested against a variety of Gram-positive and Gram-negative bacteria. For instance, a related compound, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one, demonstrated significant in vitro antimicrobial activity against Staphylococcus aureus . This suggests that our compound of interest may also possess similar antimicrobial capabilities, potentially contributing to the development of new antibiotics.
Anticancer Properties
Quinazoline derivatives are known to be effective in cancer treatment. Some compounds in this class have been approved as drugs, such as erlotinib and gefitinib , which are used for treating lung and pancreatic cancers . The structural similarity of N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide to these drugs suggests potential anticancer applications, possibly through inhibition of tyrosine kinases involved in tumor growth and proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinone derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them candidates for treating inflammatory diseases. The triazole moiety, in particular, has been associated with anti-inflammatory activity, suggesting that our compound could be explored for such applications .
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . The presence of the triazole nucleus in the structure of the compound may contribute to its biological activity.
Biochemical Pathways
Triazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, it can be inferred that this compound may affect multiple biochemical pathways related to these activities.
Result of Action
Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzoic acid with benzylamine to form N-benzyl-4-chlorobenzamide, which is then reacted with 2-aminobenzoic acid to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-chlorobenzoic acid", "benzylamine", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-benzyl-4-chlorobenzamide.", "Step 2: React N-benzyl-4-chlorobenzamide with 2-aminobenzoic acid in the presence of a coupling agent and a catalyst to form N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS RN |
1031664-72-8 |
Molecular Formula |
C23H16ClN5O2 |
Molecular Weight |
429.86 |
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-9-6-15(7-10-17)20-21-26-23(31)18-11-8-16(12-19(18)29(21)28-27-20)22(30)25-13-14-4-2-1-3-5-14/h1-12,28H,13H2,(H,25,30) |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



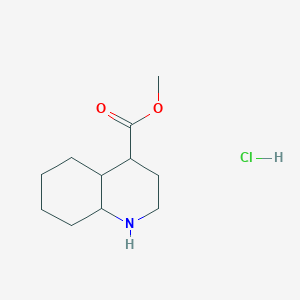
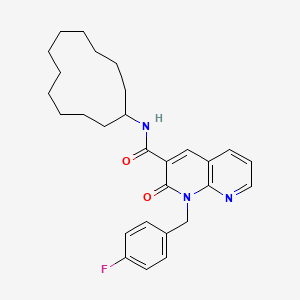
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
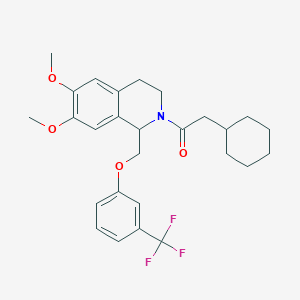
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
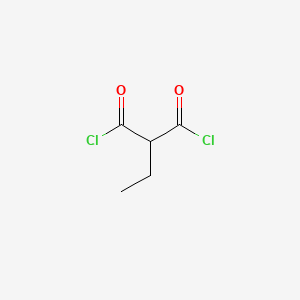
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
